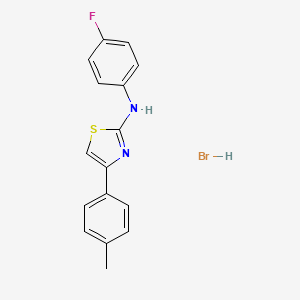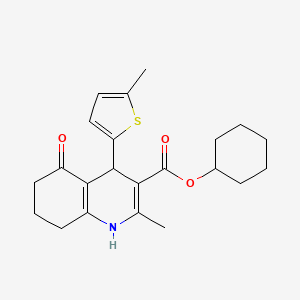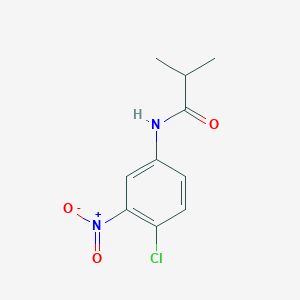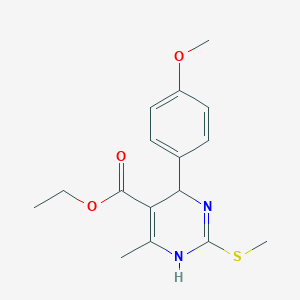![molecular formula C12H16BrNO B5068194 [1-(2-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5068194.png)
[1-(2-bromobenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[1-(2-bromobenzyl)-2-pyrrolidinyl]methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a bromobenzyl group, which is a benzene ring attached to a bromine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density Functional Theory (DFT) calculations can also be used to predict the molecular structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom in the bromobenzyl group could be a site for nucleophilic substitution . The pyrrolidine ring could also participate in reactions typical for nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its bromobenzyl and pyrrolidinyl groups. For example, bromobenzyl compounds often have high molecular weights and may be solid at room temperature .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-[(2-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHEWBCXJAQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5068117.png)

![3,5-dichloro-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5068129.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5068135.png)
![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5068147.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5068155.png)

![1-(4-hydroxy-3,5-dimethylbenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5068174.png)


![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B5068185.png)
![4-[[1-(2-Cyanoethyl)-3-thiophen-2-ylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5068210.png)
![N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B5068216.png)
